An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide (CAS 132896-18-5)
An In-depth Technical Guide to 5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide (CAS 132896-18-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, extensive safety and handling information, and its emerging role as a promising scaffold in drug discovery, particularly in the development of novel therapeutics targeting the STAT3 signaling pathway.
Compound Profile and Physicochemical Properties
5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide is a derivative of benzo[b]thiophene, characterized by a trifluoromethyl group at the 5-position and the oxidation of the sulfur atom to a sulfone. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability of drug candidates, making this scaffold particularly attractive for pharmaceutical development.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 132896-18-5 (for the parent thiophene) | [1] |
| Molecular Formula | C₉H₅F₃O₂S | Calculated |
| Molecular Weight | 234.19 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature. | [1] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [1] |
Synthesis of 5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide
The synthesis of the title compound is typically achieved through a two-step process, starting from the commercially available 5-(Trifluoromethyl)benzo[b]thiophene. The key transformation is the oxidation of the thiophene sulfur to a sulfone. A general and effective method for this oxidation utilizes hydrogen peroxide in acetic acid.
Experimental Protocol: Oxidation of 5-(Trifluoromethyl)benzo[b]thiophene
This protocol is adapted from a general procedure for the oxidation of benzo[b]thiophenes.[2]
Materials:
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5-(Trifluoromethyl)benzo[b]thiophene
-
Glacial Acetic Acid (AcOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM)
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Stirring plate and stir bar
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Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
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Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 5-(Trifluoromethyl)benzo[b]thiophene (1.0 eq) in glacial acetic acid.
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Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (6.5 eq).
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Reaction: Heat the reaction mixture to 100°C and stir for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
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Washing: Wash the combined organic layers with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide.
Synthesis Workflow
Caption: A schematic overview of the synthesis of 5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide.
Material Safety and Handling (MSDS)
Hazard Identification
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Acute Toxicity: Harmful if swallowed.[1]
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Skin Corrosion/Irritation: Causes skin irritation.[1]
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Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
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Respiratory Irritation: May cause respiratory irritation.[1]
First-Aid Measures
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If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Handling and Storage
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Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
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Storage: Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up. Recommended storage is at 2-8°C under an inert atmosphere.[1]
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Applications in Drug Development: A Potent STAT3 Inhibitor
The benzo[b]thiophene 1,1-dioxide scaffold has emerged as a privileged structure in the design of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] STAT3 is a transcription factor that plays a crucial role in various cellular processes, including proliferation, survival, and differentiation.[5] Its persistent activation is a hallmark of many human cancers and is also implicated in other diseases such as idiopathic pulmonary fibrosis.[5][7]
Derivatives of 5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide have been synthesized and evaluated as potent STAT3 inhibitors.[5][8] These compounds have been shown to induce apoptosis and block the cell cycle in cancer cells.[5][8] Further studies have revealed that they can reduce intracellular reactive oxygen species (ROS) levels and cause a loss of mitochondrial membrane potential.[5][8] Mechanistically, these compounds have been demonstrated to significantly block the phosphorylation of STAT3, thereby inhibiting its downstream signaling pathways.[5][8]
The development of benzo[b]thiophene 1,1-dioxide-based STAT3 inhibitors represents a promising therapeutic strategy for various cancers and fibrotic diseases.[6][7][9]
STAT3 Signaling Pathway and Inhibition
Caption: The inhibitory action of benzo[b]thiophene 1,1-dioxide derivatives on the STAT3 signaling pathway.
Conclusion
5-(Trifluoromethyl)benzo[b]thiophene 1,1-dioxide is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its synthesis is straightforward, and its safety profile, while requiring careful handling, is manageable with standard laboratory precautions. The demonstrated efficacy of its derivatives as potent STAT3 inhibitors underscores the importance of this scaffold in the ongoing search for new treatments for cancer and other diseases driven by aberrant STAT3 signaling. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their therapeutic potential.
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